molecular formula C14H24O B13869810 Tetradeca-9,12-dienal

Tetradeca-9,12-dienal

Cat. No.: B13869810
M. Wt: 208.34 g/mol
InChI Key: XHXSPBYEQUMCKE-UHFFFAOYSA-N
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Description

Tetradeca-9,12-dienal (IUPAC name: (9Z,12E)-tetradeca-9,12-dienal) is a 14-carbon aldehyde with conjugated double bonds at the 9th and 12th positions. Its molecular formula is C₁₄H₂₄O, and it is structurally characterized by a long hydrophobic chain and a polar aldehyde group. This compound is notable for its role as a semiochemical in insects, particularly in mating behaviors and pest management strategies. The (9Z,12E) configuration of its double bonds is critical for its biological activity, as minor stereochemical changes can significantly alter its efficacy .

Properties

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

tetradeca-9,12-dienal

InChI

InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-3,5-6,14H,4,7-13H2,1H3

InChI Key

XHXSPBYEQUMCKE-UHFFFAOYSA-N

Canonical SMILES

CC=CCC=CCCCCCCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9Z,12E)-tetradeca-9,12-dienal can be achieved through several methods. One common approach involves the cross-coupling of alkynyl cuprate with crotyl halides . This method is stereodirectional, ensuring the correct configuration of the double bonds. The reaction typically requires specific conditions such as the presence of lithium homocuprate and crotyl chloride or bromide .

Industrial Production Methods

Industrial production of (9Z,12E)-tetradeca-9,12-dienal often involves large-scale synthesis using similar cross-coupling techniques. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for use in various applications .

Chemical Reactions Analysis

Types of Reactions

(9Z,12E)-Tetradeca-9,12-dienal undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

(9Z,12E)-Tetradeca-9,12-dienal has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (9Z,12E)-tetradeca-9,12-dienal involves its interaction with specific molecular targets, particularly in the context of insect pheromone systems. The compound binds to olfactory receptors in male moths, triggering a signaling cascade that leads to behavioral responses such as attraction to the female moths .

Comparison with Similar Compounds

Key Properties:

  • Molecular weight : 224.34 g/mol
  • Functional groups : Aldehyde (-CHO), conjugated diene (C9-C10 and C12-C13)
  • Synthesis : Typically synthesized via conjugated diene formation using Wittig or Horner-Wadsworth-Emmons reactions to achieve stereochemical precision .

Structural Analogues

Aldehydes with Varying Chain Lengths and Double Bonds

9,12-Octadecadienal (C₁₈H₃₂O):

  • A longer-chain analogue (18 carbons) with double bonds at positions 9 and 12 in the (E,E) configuration.
  • Key differences :

  • Increased hydrophobicity due to longer chain length (logP = 6.50 vs. 4.80 for Tetradeca-9,12-dienal).
  • Used in lipid metabolism studies rather than as a pheromone .

(Z)-9-Tetradecenal (C₁₄H₂₆O): A monounsaturated analogue with a single double bond at position 7. Impact on activity:

  • Reduced pest attraction efficacy compared to dienals due to lack of conjugated diene system .
Functional Group Variants

(9Z,12E)-Tetradeca-9,12-dien-1-yl acetate :

  • Structure : Acetate ester derivative of this compound.
  • Key differences :

  • Higher volatility and stability under field conditions.
  • Widely used in integrated pest management (IPM) for disrupting moth mating (e.g., Spodoptera litura) .

Tetradeca-9,11-dienoic acid (C₁₄H₂₄O₂): Carboxylic acid variant with double bonds at positions 9 and 11. Applications: Used in biochemical assays to study lipid signaling pathways .

Key Findings :

  • Double bond position and configuration dictate species specificity. For example, shifting double bonds from 9,12 to 9,11 reduces attraction in S. litura but increases efficacy in P. robiniae .
  • Aldehydes vs. esters : Aldehydes like this compound are less stable in ambient conditions but more potent at lower concentrations compared to esters .

Physicochemical Properties

Property This compound 9,12-Octadecadienal (Z)-9-Tetradecenal
Molecular weight (g/mol) 224.34 264.40 210.36
logP 4.80 6.50 5.20
Solubility in water 0.016 g/L 0.008 g/L 0.032 g/L
Volatility (VP at 25°C) 0.12 Pa 0.07 Pa 0.25 Pa

Notes:

  • Lower volatility in dienals compared to esters necessitates formulation adjuvants for field applications .

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